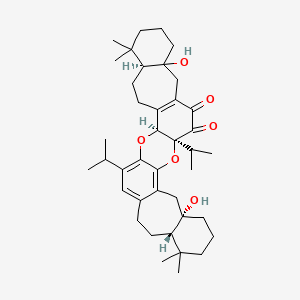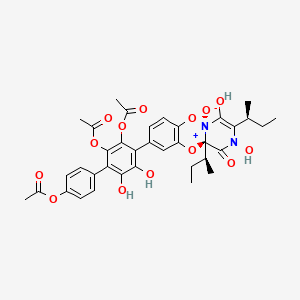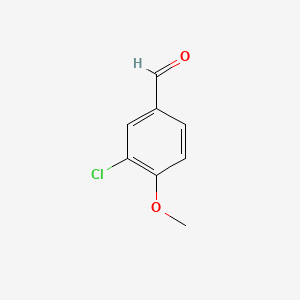
3-Chloro-4-methoxybenzaldehyde
Overview
Description
3-Chloro-4-methoxybenzaldehyde, also known as 3-chloro-p-anisaldehyde, is an organic compound with the molecular formula C8H7ClO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the third position and a methoxy group at the fourth position. This compound is a white to almost white crystalline powder and is used in various chemical syntheses and industrial applications .
Mechanism of Action
Target of Action
Benzaldehyde derivatives are known to interact with various biological targets, including enzymes and receptors, depending on their specific functional groups .
Mode of Action
Benzaldehyde derivatives can undergo various chemical reactions, such as nucleophilic substitution and oxidation . The chlorine and methoxy groups on the benzene ring may influence these reactions, potentially leading to unique interactions with its targets.
Biochemical Pathways
Benzaldehyde derivatives can be involved in various biochemical pathways depending on their specific functional groups . For instance, they may participate in reactions at the benzylic position .
Result of Action
Benzaldehyde derivatives can have various effects at the molecular and cellular levels, depending on their specific functional groups and the nature of their interaction with biological targets .
Action Environment
The action, efficacy, and stability of 3-Chloro-4-methoxybenzaldehyde can be influenced by various environmental factors. For instance, UV-induced processes were found to take place in an essentially selective way as a function of the irradiation wavelength . Moreover, the compound should be stored under an inert atmosphere in a dry, cool, and well-ventilated place .
Biochemical Analysis
Biochemical Properties
3-Chloro-4-methoxybenzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with several enzymes and proteins, facilitating reactions that lead to the formation of more complex molecules. For instance, it can act as a substrate for aldehyde dehydrogenase, which catalyzes the oxidation of aldehydes to carboxylic acids. Additionally, this compound can form Schiff bases with amines, which are important intermediates in the synthesis of pharmaceuticals and other bioactive compounds .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with specific receptors or enzymes involved in signal transduction. For example, it may inhibit certain kinases, leading to altered phosphorylation states of target proteins and subsequent changes in gene expression. Moreover, this compound can impact cellular metabolism by modulating the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the formation of covalent bonds with nucleophilic sites on biomolecules, such as the amino groups of proteins or the nitrogen atoms in nucleic acids. This can lead to enzyme inhibition or activation, depending on the specific target and the nature of the interaction. Additionally, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard storage conditions, but it may degrade over extended periods or under specific environmental conditions, such as exposure to light or heat. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound may exhibit minimal toxicity and primarily affect specific biochemical pathways. At higher doses, it can induce toxic effects, such as oxidative stress, inflammation, and cell death. These adverse effects are often dose-dependent and can be observed in various tissues and organs .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by aldehyde dehydrogenase to form the corresponding carboxylic acid, which can then enter further metabolic processes. Additionally, the compound can undergo phase II metabolism, involving conjugation reactions with glutathione or other endogenous molecules, facilitating its excretion from the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its relatively small size and lipophilic nature. Additionally, specific transporters or binding proteins may facilitate its uptake and distribution within different cellular compartments. The compound’s localization and accumulation can influence its overall activity and function .
Subcellular Localization
This compound can localize to specific subcellular compartments, where it exerts its biochemical effects. For instance, it may accumulate in the endoplasmic reticulum or mitochondria, affecting the function of enzymes and other proteins within these organelles. Post-translational modifications, such as phosphorylation or ubiquitination, can also influence the compound’s targeting and localization within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-4-methoxybenzaldehyde can be synthesized through several methods. One common method involves the methylation of 3-chloro-4-hydroxybenzaldehyde. The reaction is typically carried out by adding finely powdered potassium carbonate to a solution of 3-chloro-4-hydroxybenzaldehyde in acetone under nitrogen. Dimethyl sulfate is then added slowly at room temperature and stirred for 30 minutes .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar methylation reactions but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-chloro-4-methoxybenzoic acid.
Reduction: Reduction reactions can convert it to 3-chloro-4-methoxybenzyl alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products
Oxidation: 3-Chloro-4-methoxybenzoic acid.
Reduction: 3-Chloro-4-methoxybenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
3-Chloro-4-methoxybenzaldehyde has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-hydroxybenzaldehyde: Similar structure but with a hydroxyl group instead of a methoxy group.
4-Methoxy-3-methylbenzaldehyde: Similar structure but with a methyl group instead of a chlorine atom.
3-Fluoro-4-methoxybenzaldehyde: Similar structure but with a fluorine atom instead of a chlorine atom.
Uniqueness
3-Chloro-4-methoxybenzaldehyde is unique due to the presence of both a chlorine atom and a methoxy group on the benzene ring. This combination of substituents imparts distinct chemical properties, such as reactivity and stability, making it valuable in specific synthetic applications .
Properties
IUPAC Name |
3-chloro-4-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c1-11-8-3-2-6(5-10)4-7(8)9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVGYYIZXPXHAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50197671 | |
| Record name | 3-Chloroanisaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50197671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4903-09-7 | |
| Record name | 3-Chloro-4-methoxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4903-09-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloroanisaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004903097 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloroanisaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50197671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-p-anisaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.211 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details









Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the sources of 3-chloro-4-methoxybenzaldehyde?
A: this compound is not only a synthetic compound but also a natural product. It has been isolated from cultures of the white rot fungus Bjerkandera adusta [, ] and the fungus Lepista diemii Singer []. Interestingly, Bjerkandera adusta utilizes a meta-specific halogenation mechanism to produce this compound, incorporating chlorine atoms specifically at the meta position of the aromatic ring during biosynthesis [].
Q2: How does the structure of this compound influence its conformational behavior?
A: this compound exists primarily as two nearly degenerate conformers, denoted as cis and trans, which differ in the orientation of the aldehyde group relative to the chlorine atom on the aromatic ring []. These conformers can interconvert through UV irradiation at specific wavelengths. For example, irradiation between 302-299 nm induces conversion from the slightly higher energy cis conformer to the trans form, while irradiation between 298-296 nm induces the reverse process []. This selective photoisomerization highlights the impact of subtle structural differences on the compound's response to light.
Q3: Can you elaborate on the spectroscopic characteristics of this compound?
A: Detailed spectroscopic analyses, including FT-Raman and infrared spectroscopy, have been conducted on this compound []. These studies provide valuable information regarding the vibrational modes and structural features of the molecule. Researchers often use this data to identify and characterize the compound in various settings.
Q4: Does this compound exhibit any notable biological activities?
A: Research suggests that this compound, identified as a volatile organic compound emitted by the white-rot fungus Anthracophyllum discolor. Sp4, exhibits antifungal properties []. This discovery suggests potential applications for this compound in biocontrol strategies against plant pathogenic fungi like Botrytis cinerea, Fusarium oxysporum, and Mucor miehei [].
Q5: Have there been any studies on the photochemical behavior of this compound?
A: Yes, matrix isolation infrared spectroscopy studies have been conducted to investigate the photochemistry of this compound []. Interestingly, under UV irradiation at a higher energy level (250 nm), both the cis and trans conformers of the compound undergo decarbonylation, losing a carbon monoxide molecule []. This finding reveals the compound's susceptibility to photodegradation and highlights the importance of considering light exposure in its handling and potential applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


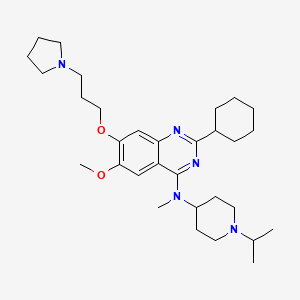
![5-Azanyl-~{n}-[[4-[[(2~{s})-1-Azanyl-4-Cyclohexyl-1-Oxidanylidene-Butan-2-Yl]carbamoyl]phenyl]methyl]-1-Phenyl-Pyrazole-4-Carboxamide](/img/structure/B1194915.png)
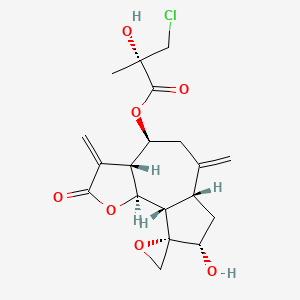
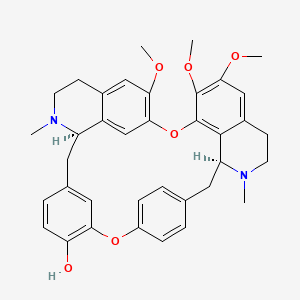
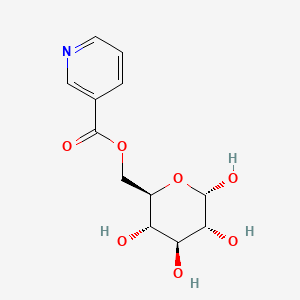
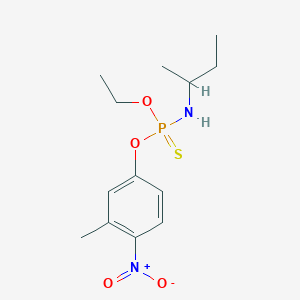
![(1R,4aR,4bR,7R,9aR,10S,10aS)-4a-(hydroxymethyl)-1-methyl-8-methylenedodecahydro-1H-7,9a-methanobenzo[a]azulene-1,10-dicarboxylic acid](/img/structure/B1194928.png)
![[5-(4-nitrophenyl)furan-2-yl]-piperidin-1-ylmethanone](/img/structure/B1194931.png)
